Home > Products > Screening Compounds P73376 > 2-(4-Phenylpiperazin-1-yl)ethanamine
2-(4-Phenylpiperazin-1-yl)ethanamine - 21091-61-2

2-(4-Phenylpiperazin-1-yl)ethanamine

Catalog Number: EVT-330324
CAS Number: 21091-61-2
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(4-Phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2-(4-Phenylpiperazin-1-yl)ethanamine is 1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 . This indicates the presence of a phenyl group attached to a piperazine ring, which is further connected to an ethanamine group.

Physical And Chemical Properties Analysis

2-(4-Phenylpiperazin-1-yl)ethanamine is a solid at room temperature . It has a predicted melting point of 109.60°C and a predicted boiling point of approximately 336.0°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n 20D 1.56 .

Chemical Reactions Analysis
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is commonly observed in papers exploring derivatives as potential pharmaceuticals [, , ].
  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines [].
  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines [, ].
  • Mannich Reaction: Reaction with formaldehyde and a suitable nucleophile to introduce an aminomethyl group at the alpha position of a carbonyl compound [].
Applications
  • Pharmaceutical Development: The core structure features prominently in various drug discovery research projects targeting dopamine [], serotonin [], and adenosine receptors []. Compounds with this core structure exhibit a wide range of biological activities including anti-inflammatory, analgesic, anti-depressant [], anti-arrhythmic, anti-hypertensive [], anti-fungal [], anti-tuberculosis [], and anti-HIV activities []. This highlights the potential of 2-(4-Phenylpiperazin-1-yl)ethanamine as a starting point for developing new therapeutic agents.
  • Materials Science: The presence of multiple nitrogen atoms in the piperazine ring offers opportunities for coordination chemistry. This could lead to applications in the development of metal-organic frameworks (MOFs) [, ] or other materials with tailored properties.

2-[(4-Phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (PIP3EA)

Compound Description: PIP3EA is a potent and selective dopamine D4 receptor partial agonist. [] In functional experiments, it demonstrated substantial agonist efficacy, inducing penile erection in rats. [] This effect was effectively blocked by L-745,870, a selective D4 antagonist, confirming the involvement of D4 receptors. []

7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues

Compound Description: These are a series of hybrid aminotetralin-piperazine-based molecules designed to target dopamine D2/D3 receptors. [] The structural variations within this series primarily involve the position of the phenolic hydroxyl group on the aromatic ring and the length of the linker between the piperazine and the aminotetralin moiety. [] Several analogues exhibit sub-nanomolar binding and functional affinities for the D3 receptor. []

Relevance: This compound shares the 4-phenylpiperazine moiety with 2-(4-Phenylpiperazin-1-yl)ethanamine. It incorporates a dihydroisothiazolo[5,4-b]pyridine ring system linked to the piperazine nitrogen through a methylene bridge, a structural difference from the ethanamine group in 2-(4-Phenylpiperazin-1-yl)ethanamine. []

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

Compound Description: This compound exhibits significant DPPH radical scavenging activity, demonstrating its antioxidant potential. [] Additionally, it displays noticeable analgesic and anti-inflammatory activities in vivo compared to standard references. []

2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole Derivatives

Compound Description: This series represents benzimidazole-piperazine hybrids designed as potential anxiolytic agents. [] They demonstrate good docking scores in computational studies and exhibit significant anxiolytic activity in vivo using the Elevated Plus Maze and hole board tests in mice. []

2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines

Compound Description: These compounds represent a novel series designed as potent and selective A2A adenosine receptor agonists for potential anti-inflammatory applications. [] They incorporate structural elements from known agonists and antagonists, resulting in high affinity, activation potency, and selectivity for the A2AAR. []

3-(Adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound has been structurally characterized using single-crystal X-ray diffraction, revealing a chair-shaped piperazine ring and a nearly planar triazole ring. [] The phenyl substituent on the triazole ring is almost perpendicular to the five-membered ring. []

2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues

Compound Description: This class of compounds represents novel small molecule inhibitors of the chikungunya virus (CHIKV). [] Structure-activity relationship studies led to the identification of potent inhibitors with improved antiviral activity and cytotoxic liability compared to the initial lead compound. []

1-(4-Phenylpiperazin-1-yl)-2-(1H-Pyrazol-1-yl) Ethanone Derivatives

Compound Description: This series represents a novel class of CCR1 antagonists. [, ] HQSAR analyses of these derivatives have been conducted to understand their structure-activity relationships and identify key structural features contributing to their inhibitory activity against CCR1. [, ]

[(4‐Phenyl­piperazin‐1‐yl)­methyl]­methane Derivatives

Compound Description: A specific compound within this class, Tetrakis­[(4‐phenyl­piperazin‐1‐yl)­methyl]­methane, has been structurally characterized. [] It exhibits a symmetric structure with four identical substituents attached to a central carbon atom. []

4-(4-Phenylpiperazin-1-yl)-3-O-methyl-D-inositol

Compound Description: This compound is an analog of levodropropizine, synthesized from pinitol. [] Preliminary pharmacological evaluations demonstrate significant antitussive activity in a citric acid-induced cough model in Wistar rats. []

2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates

Compound Description: This series of compounds was investigated for antimycobacterial activity against Mycobacterium kansasii and Mycobacterium avium. [] They exhibited notable activity against M. kansasii. [] Structural variations within this series focused on substitutions on the phenyl rings. []

α-(4-Phenylpiperazin-1-yl)-γ-phthalimidobutyramides

Compound Description: This series of compounds has been investigated for their lipophilicity using various experimental and computational methods, including reversed-phase thin-layer chromatography (RP-TLC), reversed-phase high-performance liquid chromatography (RP-HPLC), and computational calculations. [] The studies aimed to understand the relationship between their structure and lipophilicity, a crucial property influencing their biological activity and pharmacokinetic profiles. []

5-[(4-Phenylpiperazin-1-yl)methyl]pyrrolo-[2,3-d]pyrimidine Derivatives

Compound Description: This series of Mannich bases was synthesized as potential dopamine D4 receptor ligands. [] The synthesis involved pyrrole annulations of 4-aminopyrimidin-6-one followed by Mannich reactions with formaldehyde and various phenylpiperazines. []

3-[(4-Phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Compound Description: This compound's structure has been determined using single-crystal X-ray diffraction. Its crystal structure reveals a three-dimensional architecture stabilized by weak C—H⋯S and C—H⋯π interactions. []

(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-Phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives

Compound Description: These derivatives were synthesized and evaluated for their in vitro tuberculostatic activity. [] The minimum inhibitory concentrations (MIC) ranged from 25 to 100 mg/ml, indicating their potential as anti-tuberculosis agents. []

1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol

Compound Description: This compound acts as an antagonist at the α1 receptor. [] Its synthesis involves a two-step process, achieving a total yield above 68%. []

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one Derivatives

Compound Description: These derivatives were investigated for their antiarrhythmic and antihypertensive activities. [] Some compounds within this series exhibited potent binding affinity for α1-adrenoceptors, significant antiarrhythmic activity in adrenaline-induced arrhythmia models, and hypotensive effects in normotensive rats. []

Relevance: This series includes compounds with either a 4-phenylpiperazine or a structurally similar 4-phenylpiperidine moiety, both related to the 2-(4-Phenylpiperazin-1-yl)ethanamine structure. The compounds feature a 3-aryl-3-alkyl-pyrrolidin-2-one group connected to the piperazine or piperidine nitrogen through a propyl linker. This structure contrasts with the ethanamine group in 2-(4-Phenylpiperazin-1-yl)ethanamine. []

Properties

CAS Number

21091-61-2

Product Name

2-(4-Phenylpiperazin-1-yl)ethanamine

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethanamine

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2

InChI Key

JQIZYQKCPLKROQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN)C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.